1,3-Bis(3-formylphenoxy)propane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(3-formylphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-12-14-4-1-6-16(10-14)20-8-3-9-21-17-7-2-5-15(11-17)13-19/h1-2,4-7,10-13H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIKEJAETJNNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571173 | |
| Record name | 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141032-56-6 | |
| Record name | 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Bis 3 Formylphenoxy Propane
Established Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-formylphenoxy)propane is most commonly achieved through a dietherification reaction, a variant of the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Phenol (B47542) Alkylation Approaches
The principal and most well-established method for synthesizing this compound is the dialkylation of 3-hydroxybenzaldehyde (B18108) with 1,3-dibromopropane (B121459). In this reaction, two equivalents of 3-hydroxybenzaldehyde react with one equivalent of 1,3-dibromopropane. The reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1,3-dibromopropane in a nucleophilic substitution reaction (SN2), displacing the bromide ions and forming the two ether linkages.
The general reaction scheme is as follows: 2 (HOC₆H₄CHO) + Br(CH₂)₃Br + 2 Base → (O₂C₆H₄CHO)₂(CH₂)₃ + 2 Base·HBr
A variety of bases and solvents can be employed to facilitate this reaction, with the choice often depending on the desired reaction rate, yield, and laboratory-specific conditions. While specific literature detailing the optimization for this exact compound is scarce, the synthesis of analogous structures, such as 1,3-bis(4-carboxy phenoxy) propane (B168953), provides a reliable framework. researchgate.net In that case, 4-hydroxybenzoic acid was reacted with 1,3-dibromopropane in the presence of sodium hydroxide. researchgate.net Common conditions for this type of phenol alkylation are summarized in the table below.
Table 1: Typical Reaction Conditions for Phenol Alkylation
| Parameter | Condition | Purpose |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the reactive phenoxide ion. |
| Solvent | Acetone (B3395972), N,N-Dimethylformamide (DMF), Acetonitrile (B52724) | Provides a medium for the reactants to dissolve and interact. |
| Temperature | Room Temperature to Reflux (e.g., 60-120 °C) | Increases reaction rate; choice depends on solvent and reactivity. |
| Reaction Time | 12 - 48 hours | Duration required to ensure completion of the dialkylation reaction. |
Precursor Design and Selection
The selection of precursors is critical and is dictated by the desired final structure of this compound.
3-Hydroxybenzaldehyde: This precursor is chosen for two key features. Firstly, it contains the phenol group, which is essential for the etherification reaction. Secondly, it possesses a formyl (aldehyde) group at the meta-position relative to the hydroxyl group. This specific isomer (meta) is crucial for defining the final geometry of the target molecule, where the reactive aldehyde groups are positioned accordingly.
1,3-Dibromopropane: This molecule serves as the linker. The three-carbon (propane) chain provides flexibility and a specific length to the bridge connecting the two phenoxy rings. The bromine atoms at the 1 and 3 positions are excellent leaving groups for the SN2 reaction with the phenoxide ions, facilitating the formation of the diether.
The stoichiometry is straightforward, requiring two moles of the phenoxide precursor for every one mole of the dihaloalkane linker to achieve the desired dialkylation product.
Optimization of Synthetic Pathways and Reaction Efficiency
Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing side reactions and simplifying purification. Key variables for optimization include the choice of base, solvent, and temperature.
Base and Solvent System: A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete and rapid formation of the phenoxide. However, NaH is highly reactive and requires handling under an inert atmosphere. A weaker base, such as potassium carbonate (K₂CO₃) in acetone or acetonitrile, is often preferred for its ease of handling and lower cost. The K₂CO₃/acetone system is a classic choice for Williamson ether synthesis, often providing good to excellent yields upon refluxing.
Temperature Control: The reaction temperature is a critical parameter. While higher temperatures accelerate the reaction, they can also promote side reactions, such as elimination or polymerization, and can lead to the degradation of the aldehyde functional groups. A moderately elevated temperature, typically the reflux temperature of the chosen solvent (e.g., acetone at ~56°C or acetonitrile at ~82°C), usually provides a good balance between reaction rate and product purity.
Phase-Transfer Catalysis: To improve reaction efficiency, especially when dealing with the limited solubility of the phenoxide salt, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) can be introduced. The PTC helps to shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is located, accelerating the reaction rate and often allowing for milder conditions.
Table 2: Comparison of Synthetic Approaches for Optimization
| Method | Base | Solvent | Catalyst | Temperature | Advantages/Disadvantages |
| Standard | K₂CO₃ | Acetone | None | Reflux (~56°C) | Common, inexpensive, easy work-up; may be slow. |
| High Reactivity | NaH | DMF | None | Room Temp to 60°C | Fast, high yield; requires inert atmosphere, anhydrous conditions. |
| PTC-Assisted | K₂CO₃/NaOH | Dichloromethane/H₂O | TBAB | Room Temp | Mild conditions, can improve rates with insoluble salts. |
Scalability Considerations for Research Applications
When scaling the synthesis of this compound from milligram to multi-gram quantities for research purposes, several factors must be considered:
Reagent Cost and Availability: The precursors, 3-hydroxybenzaldehyde and 1,3-dibromopropane, are commercially available and relatively inexpensive, making the synthesis economically viable on a laboratory scale.
Purification: The primary purification challenge is separating the desired dialkylated product from any monoalkylated intermediate (3-(3-formylphenoxy)-1-bromopropane) and unreacted 3-hydroxybenzaldehyde. On a larger scale, purification by column chromatography, while effective, can become cumbersome and require large volumes of solvent. Recrystallization is often the preferred method for purification at scale, provided a suitable solvent system can be identified that effectively separates the product from impurities.
Reaction Volume and Heat Management: As the reaction scale increases, the volume of solvents required also increases, necessitating larger reaction vessels. While this specific reaction is not typically violently exothermic, proper heat management and stirring are essential to maintain a consistent temperature throughout the reaction mixture and avoid localized overheating, which could lead to side products.
Work-up Procedure: The work-up on a larger scale involves filtering off the inorganic base (like K₂CO₃) and its halide salt by-product. The subsequent removal of large volumes of solvent via rotary evaporation must be managed. Extraction procedures to remove water-soluble impurities must also be scaled appropriately.
Reactivity and Derivatization Chemistry of 1,3 Bis 3 Formylphenoxy Propane
Schiff Base Condensation Reactions
The aldehyde moieties of 1,3-Bis(3-formylphenoxy)propane readily undergo condensation reactions with primary amines to form Schiff bases, also known as imines. This reactivity is a cornerstone of its derivatization chemistry.
The reaction of this compound with various amines can lead to the formation of both mononuclear and dinuclear Schiff base complexes. The stoichiometry of the reactants and the nature of the amine play a crucial role in determining the final product.
For instance, the condensation with a monoamine can lead to a simple bis-Schiff base ligand. Subsequent coordination with a single metal center would result in a mononuclear complex. Conversely, if the Schiff base ligand coordinates to two separate metal centers, a dinuclear complex is formed. The flexibility of the propane (B168953) linker can accommodate different coordination geometries, facilitating the formation of these diverse structures.
The synthesis of such derivatives is often achieved through straightforward condensation reactions, typically in a suitable solvent like methanol (B129727) or ethanol, and may be catalyzed by a few drops of acid. tubitak.gov.tr The resulting Schiff base ligands can then be reacted with metal salts to generate the corresponding metal complexes.
Table 1: Examples of Schiff Base Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Aniline | Bis-Schiff Base Ligand | Precursor for metal complexes |
| This compound | Ethylenediamine (B42938) | Macrocyclic Schiff Base | Ligand for metal ion sensing |
The aldehyde groups of this compound are also amenable to participation in multi-component reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.
While specific examples of MCRs involving this compound are not extensively detailed in the provided search results, the general reactivity of aromatic aldehydes suggests its suitability for such transformations. For example, it could potentially be used in Ugi or Passerini reactions, which involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, to generate complex acyclic structures. The bifunctional nature of this compound could lead to the formation of unique dimeric or polymeric structures through MCRs.
Macrocyclization Strategies
The structure of this compound, with its two reactive aldehyde groups positioned at a specific distance from each other, makes it an excellent candidate for macrocyclization reactions. These reactions lead to the formation of large ring structures, which are of significant interest in host-guest chemistry and as models for biological systems.
Although direct evidence for the formation of macrocycles incorporating chalcone (B49325) moieties from this compound is not explicitly available in the search results, the synthesis of such systems is plausible. A chalcone is typically formed via a Claisen-Schmidt condensation between an aldehyde and a ketone.
In a potential synthetic route, this compound could be reacted with a diketone under conditions that favor a [2+2] macrocyclization, where two molecules of the dialdehyde (B1249045) react with two molecules of the diketone. This would result in a large macrocycle containing four chalcone-like linkages. The success of such a reaction would depend on factors like high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
The reaction of this compound with diamines is a common and effective method for synthesizing complex macrocyclic ligands. lew.ro The nature of the diamine (e.g., its length, rigidity, and the presence of other donor atoms) will dictate the size and properties of the resulting macrocycle.
For example, condensation with a flexible aliphatic diamine like ethylenediamine would lead to a different macrocycle than condensation with a more rigid aromatic diamine like m-xylylenediamine. tubitak.gov.tr These macrocyclic Schiff bases are often excellent ligands for a variety of metal ions, forming stable complexes. The synthesis is typically a one-pot reaction, driven by the formation of the stable imine bonds and the thermodynamic favorability of the macrocyclic structure. lew.ro
Table 2: Examples of Macrocyclization Reactions
| Diamine Reactant | Resulting Macrocycle Type | Potential Metal Ion Coordination |
| Ethylenediamine | [2+2] Macrocycle | Transition metals (e.g., Cu(II), Ni(II)) |
| 1,3-Diaminopropane | [2+2] Macrocycle | Lanthanide ions |
| m-Xylylenediamine | [2+2] Macrocycle | Anion binding |
Heterocyclic Compound Synthesis
Beyond Schiff base formation, the aldehyde groups of this compound can be utilized in the synthesis of various heterocyclic compounds. The specific heterocyclic system formed depends on the reaction partner and the reaction conditions.
For instance, reaction with reagents like hydrazine (B178648) or its derivatives could lead to the formation of pyridazine-containing structures. Reaction with β-ketoesters in the presence of a base could potentially yield bis-dihydropyridine derivatives through a Hantzsch-like reaction. Furthermore, reaction with hydroxylamine (B1172632) would produce the corresponding bis-oxime, which can be a precursor for other heterocyclic transformations.
The synthesis of such heterocyclic derivatives expands the chemical space accessible from this compound, opening up possibilities for the creation of new materials and molecules with interesting electronic and biological properties.
Pathways to Bis-1,2,4-Triazole Derivatives
The synthesis of molecules containing two 1,2,4-triazole (B32235) rings, known as bis-1,2,4-triazoles, is an area of significant interest due to their diverse biological activities. scispace.com A primary route to these derivatives from this compound involves a condensation reaction with substituted 4-amino-4H-1,2,4-triazoles. scispace.comnih.gov
This reaction proceeds through the formation of bis-Schiff bases (di-imines). Typically, the dialdehyde is refluxed with two equivalents of a 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazole in a suitable solvent like glacial acetic acid. scispace.commdpi.com The acidic conditions facilitate the condensation between the aldehyde groups of this compound and the primary amino group of the triazole derivative, eliminating water and forming two new carbon-nitrogen double bonds. scispace.commdpi.com
For instance, the reaction of 1,3-Bis(o-formylphenoxy)propane (an isomer of the title compound) with various 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles has been shown to produce a series of bis(N-methylidenamino-1,2,4-triazole) derivatives in good yields. mdpi.com This methodology is general and can be applied to this compound to access the corresponding meta-substituted bis-triazole structures.
Another potential pathway to triazole-containing structures involves the use of thiocarbohydrazide (B147625). nih.govsapub.org Thiocarbohydrazide can react with aldehydes to form thiocarbohydrazones. nih.gov These intermediates can then undergo cyclization reactions, often with other reagents, to form heterocyclic systems, including triazoles. The reaction of this compound with thiocarbohydrazide would be expected to form a bis-thiocarbohydrazone, a precursor for further elaboration into bis-1,2,4-triazole systems. sapub.org
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | 4-Amino-3,5-disubstituted-4H-1,2,4-triazole | Glacial Acetic Acid, Reflux | Bis(N-methylidenamino-1,2,4-triazole) derivative (Schiff Base) | scispace.commdpi.com |
| This compound | Thiocarbohydrazide | Ethanol, Acetic Acid (cat.), Reflux | Bis-thiocarbohydrazone (Intermediate) | nih.gov |
Formation of Bis-Dihydropyrans and Related Systems
The aldehyde groups of this compound are key starting points for constructing bis-dihydropyran rings through multicomponent reactions. A common and effective method is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound. wikipedia.org
To form a dihydropyran ring, the reaction typically involves an aldehyde, an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate, and a β-dicarbonyl compound or a similar component that can participate in a subsequent Michael addition and cyclization. The reaction of this compound with malononitrile, for example, would proceed via a Knoevenagel condensation to yield a bis(2-cyanocinnamate) type intermediate. This highly electrophilic intermediate can then react with a suitable nucleophile to construct the dihydropyran ring system.
Modern synthetic methods often employ catalysts to facilitate these transformations, which can lead to the formation of highly substituted perhydropyran or dihydropyran systems. researchgate.netbeilstein-journals.org The reaction of this compound with compounds like β-keto-esters or malononitrile under specific catalytic conditions can yield complex bis-pyran structures. rsc.org
| Reactant 1 | Reactant 2 | General Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | Malononitrile and a 1,3-dicarbonyl compound | Base catalyst (e.g., piperidine, triethylamine) | Bis-dihydropyran derivative | wikipedia.orgbeilstein-journals.org |
Other Transformations of Aldehyde Groups
Beyond the synthesis of complex heterocycles, the formyl groups of this compound can undergo a range of fundamental organic transformations, including redox reactions and protection/deprotection sequences.
Redox Chemistry of Formyl Moieties
The two aldehyde groups of this compound can be independently oxidized or reduced.
Oxidation: The oxidation of the formyl groups leads to the formation of the corresponding dicarboxylic acid, 1,3-Bis(3-carboxyphenoxy)propane . This transformation can be achieved using various standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The resulting dicarboxylic acid is a valuable monomer for the synthesis of polyesters and polyamides. sigmaaldrich.com
Reduction: Conversely, the reduction of the formyl groups yields the corresponding diol, 1,3-Bis(3-hydroxymethylphenoxy)propane . This is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild choice for this reduction, selectively reducing aldehydes in the presence of other less reactive functional groups. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. The resulting diol can also serve as a monomer for polymerization or as a precursor for further chemical modifications.
| Transformation | Typical Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄, Jones Reagent, Ag₂O | 1,3-Bis(3-carboxyphenoxy)propane |
| Reduction | NaBH₄, LiAlH₄ | 1,3-Bis(3-hydroxymethylphenoxy)propane |
Acetal (B89532)/Ketal Formation for Protection and Reactivity Modulation
To modulate the reactivity of this compound or to protect the aldehyde groups during other chemical transformations, they can be converted into acetals. Acetals are stable in neutral to strongly basic conditions but can be easily removed with aqueous acid, making them excellent protecting groups. libretexts.orglibretexts.org
The formation of cyclic acetals is particularly common. This is achieved by reacting the dialdehyde with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). researchgate.netorganic-chemistry.org The reaction is typically performed in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards acetal formation. researchgate.net This reaction converts the two formyl groups into 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) rings, respectively. For example, reaction with ethylene glycol yields 1,3-Bis(3-(1,3-dioxolan-2-yl)phenoxy)propane . mdpi.com This protection strategy is crucial when subsequent reactions involve reagents that would otherwise react with the aldehydes, such as Grignard reagents or strong hydrides. libretexts.org
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Ethylene Glycol | p-TsOH (cat.), Toluene, Dean-Stark | 1,3-Bis(3-(1,3-dioxolan-2-yl)phenoxy)propane | mdpi.com |
| 1,3-Propanediol | Acid catalyst (e.g., p-TsOH, ZrCl₄), Toluene | 1,3-Bis(3-(1,3-dioxan-2-yl)phenoxy)propane | organic-chemistry.org |
Coordination Chemistry of 1,3 Bis 3 Formylphenoxy Propane and Its Derivatives
Ligand Design Principles from Poly-Aldehydes and Schiff Bases
Poly-aldehydes like 1,3-bis(3-formylphenoxy)propane serve as fundamental building blocks in ligand design. The primary principle involves the condensation reaction between the aldehyde functional groups and primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) group. scirp.orgscience.gov This reaction transforms the initial dialdehyde (B1249045) into a more complex, multidentate ligand capable of chelating to metal ions.
The key design features offered by this compound are:
Bifunctionality : The presence of two aldehyde groups allows for the reaction with two equivalents of an amine, leading to symmetrical (using one type of amine) or asymmetrical (using two different amines) Schiff base ligands.
Multidenticity : The resulting Schiff base ligands are often multidentate, meaning they can bind to a metal ion through multiple donor atoms. Donor sites typically include the azomethine nitrogen atoms and the phenoxy oxygen atoms. bibliomed.org If the chosen amine contains additional donor groups (e.g., hydroxyl, carboxyl, or other heteroatoms), the denticity of the resulting ligand can be further increased. mdpi.com
Structural Flexibility : The propane (B168953) linker (-CH₂CH₂CH₂-) between the two phenoxy units imparts significant conformational flexibility. This allows the ligand to adopt various spatial arrangements to accommodate the coordination geometry preferences of different metal ions, potentially leading to the formation of mononuclear, dinuclear, or polynuclear complexes. nih.gov This flexibility can influence the stability and the ultimate architecture of the resulting metal complex.
Schiff base ligands are considered "privileged ligands" because they are readily synthesized and can form stable complexes with a wide range of transition and inner transition metals. orientjchem.org
Formation of Metal Complexes
The Schiff base derivatives of this compound readily form stable complexes with a variety of metal ions. The coordination typically involves the nitrogen atoms of the imine groups and the oxygen atoms of the phenoxy groups, creating stable chelate rings.
Transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are frequently used to form complexes with N₂O₂-donor Schiff base ligands. science.gov The reaction of a pre-synthesized Schiff base ligand derived from this compound with a transition metal salt in a suitable solvent typically yields the corresponding metal complex. The flexible nature of the propane linker can allow the two N,O-chelating sites to bind to a single metal center in a mononuclear complex or to bridge two different metal centers in a dinuclear or polymeric structure. The stoichiometry of the reaction (metal-to-ligand ratio) and the choice of solvent can influence the final product. scirp.org The resulting complexes often exhibit distinct colors and magnetic properties depending on the metal ion and its coordination environment.
Table 1: Illustrative Properties of Hypothetical Transition Metal Complexes with a Schiff Base Ligand Derived from this compound This table is illustrative, based on typical findings for similar N₂O₂ Schiff base complexes.
| Metal Ion | Proposed Formula | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
| Co(II) | [Co(L)] | Low (Non-electrolyte) | ~4.5 | Tetrahedral/Octahedral |
| Ni(II) | [Ni(L)] | Low (Non-electrolyte) | Diamagnetic | Square Planar |
| Cu(II) | [Cu(L)] | Low (Non-electrolyte) | ~1.8 | Square Planar |
| Zn(II) | [Zn(L)] | Low (Non-electrolyte) | Diamagnetic | Tetrahedral |
L represents a hypothetical tetradentate N₂O₂ Schiff base ligand derived from this compound and an appropriate diamine.
Coordination with Lanthanide Ions
Lanthanide ions (Ln³⁺) are also known to form complexes with Schiff base ligands. Due to their larger ionic radii and preference for higher coordination numbers (typically 8, 9, or 10), the coordination with ligands derived from this compound can be more complex. d-nb.info In these cases, the ligand may coordinate to the lanthanide ion, with additional coordination sites being occupied by solvent molecules or counter-ions (e.g., nitrate, chloride). bibliomed.org The flexible propane bridge is well-suited to accommodate the larger size of lanthanide ions. Research on analogous flexible ligands suggests that they can act as linkers, leading to the formation of coordination polymers where the ligand bridges between adjacent lanthanide centers. nih.gov The luminescent properties of lanthanide ions like Eu³⁺ and Tb³⁺ can be sensitized by the organic ligand, a phenomenon known as the "antenna effect."
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of this compound and its derivatives makes it a suitable candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com MOFs are crystalline materials built from metal ions or clusters connected by organic linkers, often resulting in porous structures. mdpi.com
While the aldehyde groups can be used directly to form imine-based covalent organic frameworks (COFs) rsc.org, for MOF synthesis, they are typically first converted to a more common linker functionality, such as a carboxylate group. The corresponding dicarboxylic acid derivative, 1,3-bis(3-carboxyphenoxy)propane , could then be reacted with metal salts to generate extended frameworks.
Based on studies with structurally similar linkers like 1,3-bis(4-pyridyl)propane, the flexible propane chain can lead to the formation of various network topologies, including interpenetrated frameworks or helical chains. ias.ac.inrsc.org The flexibility of the linker is a critical parameter that can influence the final structure, porosity, and properties of the MOF.
Elucidation of Coordination Geometries and Bonding Modes
The coordination geometry and bonding modes of complexes involving this compound derivatives are determined by several factors, including the identity of the metal ion, the specific structure of the Schiff base ligand, and the reaction conditions.
Bonding Modes : In its Schiff base form, the ligand typically acts as a tetradentate N₂O₂ donor, coordinating to a metal through the two azomethine nitrogens and two phenoxide oxygens. mdpi.com The flexible propane chain allows these two chelation sites to either wrap around a single metal ion (mononuclear complex) or bridge two separate metal ions (dinuclear or polymeric complex). rsc.org
Coordination Geometries : For first-row transition metals, common geometries include four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral) arrangements. science.gov For instance, Zn(II) complexes are often tetrahedral, while Ni(II) can favor square planar geometry. nih.gov Octahedral geometry can be achieved if additional ligands, such as solvent molecules or anions, also coordinate to the metal center. researchgate.net Lanthanide ions, preferring higher coordination numbers, would likely exhibit geometries such as square antiprismatic or tricapped trigonal prismatic. d-nb.info The final structure is often confirmed definitively using single-crystal X-ray diffraction. nih.gov
Applications in Advanced Materials Science
Precursors for Polymeric Materials
The two reactive aldehyde terminals on 1,3-Bis(3-formylphenoxy)propane enable its participation in various polymerization reactions, positioning it as a versatile building block for novel polymers.
The aldehyde functional groups of this compound allow it to act as a cross-linking agent in the formation of thermosetting resins. These resins are polymers that, once cured by heat or other means, become irreversibly hardened into a rigid, three-dimensional network. Aromatic aldehydes can react with highly reactive phenols, such as resorcinol, under basic conditions to form these cross-linked networks. acs.orgresearchgate.net The reaction involves the electrophilic substitution on the activated aromatic ring of the phenol (B47542) by the aldehyde, leading to the formation of methylene (B1212753) bridges and a durable, infusible, and insoluble solid material. researchgate.net The process results in materials with excellent dimensional stability and high carbon residue, making them suitable as precursors for various carbon products. researchgate.net
In the field of nanotechnology, the precise, symmetric structure of this compound makes it a candidate for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like architecture. nih.govnih.gov Aldehyde-terminated dendrimers can be synthesized, and while methods often involve the modification of an existing dendrimer core nih.gov, bifunctional monomers like this compound could theoretically serve as the core or a building block in a divergent synthesis approach. In such a synthesis, the molecule would be assembled from the core outwards, with each new "generation" of monomers adding another layer of branches. google.com
The central -(CH2)3- diether segment of this compound is a key structural feature that gets incorporated directly into the main chain of polymers, influencing their physical properties. Ether linkages in a polymer backbone are known to impart significant flexibility, which can improve processability and toughness. youtube.comnih.gov This flexible aliphatic spacer contrasts with the rigid phenoxy groups, creating a polymer with a balance of properties.
The use of analogous structures, such as 1,3-bis(4-carboxyphenoxy)propane, in the synthesis of polyamides and polyanhydrides demonstrates how this core structure is integrated into polymer backbones. researchgate.netformulationbio.commedchemexpress.com In these cases, the terminal functional groups (carboxylic acids) react to form the polymer chain, while the propane (B168953) diether unit is preserved as a flexible linker within the backbone. researchgate.net Similarly, when this compound undergoes polymerization via its aldehyde groups, the resulting macromolecule retains the ether linkages, which can enhance solubility and lower the glass transition temperature compared to fully aromatic polymers. nih.gov This strategic insertion of flexible ether bonds is a crucial tool for tuning the mechanical and thermal properties of high-performance polymers. nih.govyu.edu.joacs.org
Table 1: Potential Polymer Types from this compound This table outlines potential polymer classes that can be synthesized using this compound as a monomer, based on the known reactivity of aromatic aldehydes.
| Polymer Type | Co-monomer Type | Resulting Linkage | Key Polymer Property |
|---|---|---|---|
| Phenolic Resins | Phenols (e.g., Resorcinol) | Methylene Bridge | Thermosetting, High Thermal Stability |
| Polyimines (Schiff Bases) | Diamines | Imine (C=N) | Chelation Properties, Thermal Stability |
| Polyacetals | Diols | Acetal (B89532) | Chemical Resistance |
Hybrid Organic-Inorganic Materials
The integration of organic molecules like this compound into inorganic networks, particularly silica (B1680970), allows for the creation of hybrid materials that combine the properties of both components.
Organic-inorganic hybrid materials based on silica can be synthesized by incorporating organic molecules covalently into the silica matrix. nih.govencyclopedia.pub This is often achieved through a sol-gel process involving the co-condensation of a silica precursor, like tetraethoxysilane (TEOS), with an organosilane that has been functionalized with the desired organic molecule. nih.govresearchgate.net
A closely related compound, 1,3-Bis(2-formylphenoxy)-2-propanol (BFPP), has been successfully grafted onto a silica precursor to create a molecular bridge that can both coordinate to metal ions and form part of an inorganic Si-O network. acs.org This demonstrates a viable pathway for integrating molecules with a bis(formylphenoxy) structure into silica-based systems. acs.org The process involves chemically bonding the organic unit to a silyl (B83357) derivative, which can then participate in the hydrolysis and condensation reactions that form the silica network. encyclopedia.pubacs.org This method ensures that the organic functionalities are homogeneously distributed throughout the resulting solid material. encyclopedia.pub
Hybridization offers a powerful method for fine-tuning the properties of the final material. By altering the components of the hybrid system, properties such as luminescence can be precisely controlled. acs.orgnih.gov For example, in lanthanide-organic hybrid materials, the organic component acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. acs.orgnih.govacs.org
The introduction of secondary ligands or the doping with different metal ions into these hybrid systems can significantly alter their photophysical characteristics. acs.orgnih.gov Research on related systems has shown that creating heterometallic compounds or adding other coordinating molecules can lead to stronger luminescence intensities, longer emission lifetimes, and higher quantum efficiencies. acs.org This tunability is crucial for developing advanced materials for applications like sensors, bio-imaging probes, and light-emitting devices, where specific optical responses are required. nih.govacs.orgrsc.org
Photophysical Material Development
The aromatic structure of this compound and its ability to act as a ligand for metal ions make it a promising candidate for the development of materials with interesting photophysical properties. When integrated into hybrid materials with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺), the organic molecule can sensitize the metal's luminescence. acs.orgnih.gov
Table 2: Photophysical Properties of Lanthanide-Organic Hybrid Materials This table presents representative data from a study on a similar system (BFPP-Si-Ln), illustrating how the introduction of a second ligand (Phenanthroline) can tune the photophysical properties of the hybrid material. acs.org
| Hybrid Material System | Emission Color | Luminescence Intensity (arbitrary units) | Lifetime (µs) | Quantum Efficiency (%) |
|---|---|---|---|---|
| Binary Hybrid (Eu³⁺) | Red | Lower | Shorter | Lower |
| Ternary Hybrid (Eu³⁺ + Phen) | Red | Stronger | Longer | Higher |
| Binary Hybrid (Tb³⁺) | Green | Lower | Shorter | Lower |
| Ternary Hybrid (Tb³⁺ + Phen) | Green | Stronger | Longer | Higher |
Investigation of Fluorescence and Luminescence Properties
Research into the photophysical properties of bis(formylphenoxy)alkanes, including the para-analogue of the title compound, 1,3-bis(4-formylphenoxy)propane, has revealed interesting fluorescence characteristics. These molecules exhibit emissions that are sensitive to the polarity of their environment.
In a detailed investigation, the fluorescence spectra of these compounds were shown to display two distinct emission bands. researchgate.netfrontiersin.orgnih.gov These bands are attributed to a locally excited (LE) state and an intramolecular charge transfer (ICT) state. researchgate.netfrontiersin.orgnih.gov The intensity of these emissions is highly dependent on the solvent used. In nonpolar solvents, the emission from the locally excited state is more prominent, while in polar solvents, the fluorescence arising from the intramolecular charge transfer state is intensified. researchgate.netfrontiersin.orgnih.gov
Potential in Molecular Machines and Responsive Systems
While specific applications of this compound in molecular machines and responsive systems have not been extensively reported, its chemical structure suggests significant potential in this domain. Molecular machines are molecular-level devices that can perform mechanical-like movements in response to external stimuli. Responsive systems, similarly, change their properties in response to environmental changes.
The key to the potential of this compound lies in its two terminal aldehyde (-CHO) groups. Aldehydes are versatile functional groups that can participate in a variety of reversible chemical reactions, a cornerstone for creating dynamic and responsive materials. For instance, the formation of imines (Schiff bases) through reaction with primary amines is a well-established dynamic covalent reaction. frontiersin.org This reversible bond formation and breakage can be controlled by external stimuli such as pH or the presence of specific chemical effectors, forming the basis for molecular switches and motors.
The flexible propane linker connecting the two formylphenoxy units provides the molecule with the conformational freedom necessary for its components to move relative to each other, a prerequisite for many molecular machine functions. This flexibility, combined with the reactive end groups, could allow for the construction of stimuli-responsive polymers, gels, or supramolecular assemblies where the material's properties (e.g., stiffness, solubility, or color) can be modulated.
Although still a nascent area of research for this specific compound, the fundamental structural features of this compound make it a promising building block for the design and synthesis of future advanced responsive materials and molecular-scale devices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR Analysis for Proton Environments
A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the aldehydic protons, the aromatic protons on the phenoxy rings, and the protons of the central propane chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity and spatial arrangement of the atoms. However, specific, experimentally determined ¹H NMR data for this compound is not available in the cited literature.
¹³C NMR Analysis for Carbon Frameworks
The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Distinct peaks would be expected for the carbonyl carbons of the aldehyde groups, the various aromatic carbons, and the carbons of the propyl linker. The chemical shifts of these peaks are indicative of the type of carbon and its local electronic environment. This data is essential for confirming the carbon skeleton of the molecule, but specific experimental ¹³C NMR data is not publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would be expected for the C=O stretching of the aldehyde groups (typically around 1700 cm⁻¹), C-H stretching of the aldehyde, aromatic C-H stretching, and C-O-C stretching of the ether linkages. A detailed IR spectrum with peak assignments is necessary for confirmation, but this has not been found in the public literature.
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. An electron ionization mass spectrum (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would offer clues about the stability of different parts of the molecule. This crucial data for molecular weight confirmation is not available.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and information about the crystal packing.
Single Crystal X-ray Diffraction for Molecular and Crystal Structures
If a suitable single crystal of this compound could be grown, single-crystal XRD analysis would yield detailed structural parameters such as the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. This would unambiguously confirm the molecular structure and reveal details about intermolecular interactions in the solid state. To date, no published crystal structure for this specific compound has been found.
Spectroscopic Characterization and Structural Elucidation
Spectroscopic and Crystallographic Analysis
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature and phase purity of a bulk material. This method involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline solid, providing a "fingerprint" for its identification. The positions and intensities of the peaks in a PXRD pattern are determined by the crystal lattice of the material.
While the synthesis of related compounds, such as polymers and co-polymers derived from phenoxypropane precursors, has been reported, detailed crystallographic data for the monomer 1,3-Bis(3-formylphenoxy)propane itself is not provided in these studies. The characterization of these related materials typically focuses on techniques such as FT-IR, NMR, and thermal analysis to confirm the structure and properties of the resulting polymers, rather than the crystallography of the initial monomer.
Therefore, a detailed analysis of the bulk material characteristics of this compound via powder X-ray diffraction cannot be presented at this time due to the absence of published experimental data. Further research and publication of its crystallographic properties would be necessary to enable such a characterization.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electronic landscape. For molecules like 1,3-Bis(3-formylphenoxy)propane, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov The optimized geometry represents the molecule's lowest energy state in the gas phase.
Beyond just structure, DFT elucidates the electronic properties by calculating the energies of the molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A larger gap suggests higher stability and lower chemical reactivity. These calculations are fundamental for understanding the molecule's potential in applications ranging from materials science to synthetic chemistry.
| Parameter | Calculated Value | Description |
|---|---|---|
| EHOMO | -5.4058 eV | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -0.1807 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | 5.2251 eV | Indicates the energy required for electronic excitation. |
| Dipole Moment (μ) | 2.8076 Debye | A measure of the overall polarity of the molecule. |
| Ionization Potential (I) | 5.4058 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 0.1807 eV | The energy released when an electron is added to the molecule. |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
To understand how this compound interacts with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the electronic absorption spectra of molecules. nih.gov By calculating the energies of excited states, TD-DFT can determine the wavelengths at which the molecule will absorb light, corresponding to electronic transitions from occupied to unoccupied orbitals. mdpi.com
For this compound, the key chromophores are the benzaldehyde (B42025) units. TD-DFT calculations can predict the maximum absorption wavelength (λmax) associated with transitions like the n→π* (from the lone pair on the carbonyl oxygen to an anti-bonding π-orbital) and π→π* (within the benzene (B151609) ring and carbonyl group). Studies on structurally similar compounds, such as isomers, have shown that TD-DFT can accurately predict these absorption bands. For instance, in a study of 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde, the primary absorption peak was observed at 327 nm, a value that could be computationally verified and analyzed using TD-DFT. researchgate.net Such calculations are invaluable for interpreting experimental spectra and understanding how structural modifications or environmental factors, like solvent polarity, affect the molecule's optical properties. nih.gov
| Compound | Theoretical λmax (nm) | Experimental λmax (nm) | Error (%) |
|---|---|---|---|
| 3-O-methylquercetin | 361.77 | 358 | 1.0 |
| Gallic Acid | 278.47 | 273 | 2.0 |
| Resveratrol | 324.03 | 306 | 5.8 |
Molecular Dynamics Simulations for Conformational Analysis
The flexible three-carbon propane (B168953) linker in this compound allows the molecule to adopt a wide variety of shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape. mdpi.com An MD simulation models the movements of atoms over time by solving Newton's equations of motion, providing a "movie" of the molecule's dynamic behavior. nih.gov
By simulating the molecule for a sufficient period (nanoseconds to microseconds), researchers can identify the most stable and frequently occurring conformations. The analysis focuses on the dihedral angles along the C-C bonds of the propane chain and the C-O ether linkages. soton.ac.ukmasterorganicchemistry.com This reveals the intrinsic conformational preferences of the molecule, showing how the two terminal phenoxy groups orient themselves relative to each other. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, pack in a crystal lattice, or bind to a surface or active site.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
The two formyl (aldehyde) groups on this compound are its primary sites of chemical reactivity. Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the step-by-step mechanisms of reactions involving these groups. nih.govrsc.org These methods allow for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net
For example, to understand a condensation reaction or a nucleophilic addition to one of the carbonyl carbons, researchers can compute the energy barriers (activation energies) for different possible pathways. nih.gov This helps determine the most likely reaction mechanism and can predict reaction outcomes without performing costly and time-consuming laboratory experiments. nih.gov Such computational studies can guide the design of new synthetic routes, explain observed product distributions, and provide a detailed, atomic-level understanding of the chemical transformations the molecule can undergo. rsc.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Efficiency Enhancements
The primary route to synthesizing 1,3-Bis(3-formylphenoxy)propane is logically based on the Williamson ether synthesis, involving the reaction of 3-hydroxybenzaldehyde (B18108) with 1,3-dibromopropane (B121459) in the presence of a base. However, significant scope for improvement exists, representing a crucial direction for future research.
Future investigations should focus on:
Optimization of Reaction Conditions: Systematic studies are needed to optimize reaction parameters such as solvent, temperature, base concentration, and reaction time to maximize yield and purity.
Green Chemistry Approaches: Research into more environmentally benign synthetic methods is critical. This includes exploring the use of phase-transfer catalysts to improve reaction efficiency and reduce the need for harsh solvents, as well as investigating microwave-assisted synthesis to shorten reaction times and potentially increase yields.
Purification Strategies: Developing scalable and efficient purification protocols is essential for obtaining high-purity monomer-grade this compound, which is critical for the synthesis of well-defined polymers and macrocycles.
Development of Advanced Functional Materials with Tunable Properties
The true potential of this compound lies in its role as a difunctional monomer for constructing larger, more complex chemical architectures. The dual aldehyde functionalities are ideal for condensation reactions, particularly with amine-containing compounds.
Future research will be pivotal in developing:
Schiff Base Polymers: The reaction of this dialdehyde (B1249045) with various aromatic or aliphatic diamines can yield a diverse library of Schiff base polymers (polyimines). nih.govnih.gov These materials are known for their thermal stability, and their properties can be finely tuned by altering the structure of the diamine co-monomer. Research into these polymers could lead to new materials for electronics, gas separation membranes, and thermally resistant coatings.
Macrocyclic Compounds: Through judicious selection of diamine partners, rsc.orgnih.gov high-dilution condensation reactions can lead to the formation of novel macrocycles. These molecules can act as host compounds in supramolecular chemistry, with potential applications in molecular recognition, sensing, and the construction of complex topological structures like catenanes and rotaxanes.
Porous Organic Frameworks: As an organic linker, this compound can be used to construct crystalline porous materials such as Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). rsc.org The resulting materials could exhibit high surface areas and tailored pore environments, making them promising candidates for gas storage, catalysis, and chemical separations.
Deeper Understanding of Structure-Property Relationships through Comprehensive Studies
To guide the rational design of new materials, a fundamental understanding of how the molecular structure of this compound dictates the properties of the resulting materials is essential. This represents a significant avenue for future academic and industrial research.
Key areas for comprehensive studies include:
Systematic Material Synthesis and Characterization: Future work should involve synthesizing a series of related materials where the co-monomer is systematically varied. researchgate.net Each new material must be thoroughly characterized using a suite of analytical techniques, including FT-IR, NMR, thermal analysis (TGA and DSC), and X-ray diffraction, to build a comprehensive database correlating structure with performance. rsc.org
Computational Modeling: The use of computational chemistry, such as Density Functional Theory (DFT), will be invaluable. Modeling can predict the electronic structure, reactivity, and spectral properties of both the monomer and its derivatives, accelerating the discovery of materials with desired characteristics and providing a theoretical framework to explain experimental observations.
Integration with Emerging Technologies in Chemical Science and Engineering
The ultimate goal of research into this compound is to apply the knowledge gained to solve real-world challenges. The unique properties of its potential derivatives make them suitable for integration with a range of emerging technologies.
Prospective technological applications to be explored include:
Chemical Sensors: Schiff base compounds often exhibit chromogenic or fluorogenic responses upon interaction with specific analytes. Polymers and macrocycles derived from this compound could be developed into highly selective and sensitive sensors for detecting metal ions, anions, or organic pollutants.
Advanced Catalysis: The nitrogen- and oxygen-rich coordination sites within macrocycles or polymers formed from this compound can be used to chelate metal ions. mdpi.com These metallated materials could function as novel, recyclable catalysts for a variety of organic transformations.
Self-Healing Materials: The imine bond formed in Schiff base reactions is often reversible. This dynamic covalent character could be harnessed to create smart polymers capable of self-healing, where broken bonds can reform under specific stimuli like heat or pH changes, extending the material's lifespan.
Nanoparticle Synthesis: The compound and its derivatives could serve as capping or protecting agents in the synthesis of metal nanoparticles, controlling their size, shape, and stability for applications in catalysis and nanomedicine. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1,3-Bis(3-formylphenoxy)propane, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via Williamson ether synthesis , reacting 3-formylphenol with 1,3-dibromopropane under alkaline conditions. Key parameters include:
- Molar ratio : A 2:1 ratio of 3-formylphenol to 1,3-dibromopropane ensures complete etherification.
- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous solvents (e.g., DMF or acetone) facilitates deprotonation of phenol.
- Reaction temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product from unreacted precursors or oligomers .
Example protocol:
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Time | 24 hours |
| Yield | ~65% (reported for analogous ethers) |
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Peaks at δ 9.8–10.0 ppm (aldehyde protons), δ 6.8–7.5 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene-O protons), and δ 2.1–2.3 ppm (central propane protons).
- ¹³C NMR : Signals at ~190 ppm (aldehyde carbons) and 160 ppm (ether oxygen-linked carbons) confirm structure .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 312 (calculated for C₁₉H₁₈O₄).
Advanced Research Questions
Q. How does the presence of formyl groups in this compound influence its reactivity in forming Schiff base complexes, and what experimental approaches validate these interactions?
- Methodological Answer : The formyl groups enable condensation with primary amines to form Schiff bases , critical for coordination chemistry. Validation methods include:
- UV-Vis Spectroscopy : Monitor λ_max shifts (e.g., 250→300 nm) during imine bond formation.
- Single-Crystal X-ray Diffraction : Resolve Schiff base-metal complex structures to confirm coordination geometry.
- Titration Experiments : Use amines (e.g., aniline) in stoichiometric ratios to quantify binding constants via Job’s plot analysis .
Q. What strategies can be employed to optimize the synthesis of this compound to minimize by-products and improve scalability for research applications?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by ~15% via controlled dielectric heating.
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity between aqueous base and organic phases.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Q. How can computational chemistry methods be integrated with experimental data to predict the physicochemical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for formyl groups to predict oxidative stability.
- Molecular Dynamics (MD) Simulations : Model solubility in polar solvents (e.g., DMSO) using OPLS-AA force fields.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with experimental logP values .
Data Contradiction Analysis
Q. How do discrepancies in reported NMR chemical shifts for analogous compounds inform the characterization of this compound?
- Methodological Answer : Variations in δ values for aldehyde protons (e.g., 9.8 vs. 10.2 ppm) may arise from solvent polarity or hydrogen bonding. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
